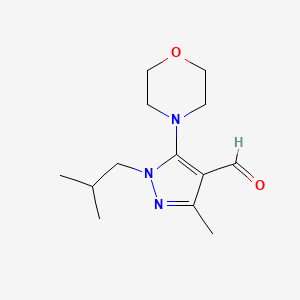
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its unique structure that includes a morpholine moiety and an isopropyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for assessing its therapeutic potential.
Structural Overview
The compound features a pyrazole ring substituted with a carbaldehyde group and additional functional groups. The presence of the morpholine ring is particularly noteworthy, as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrazole derivatives have been shown to be effective against various bacterial strains, including E. coli and S. aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Properties
The compound's anti-inflammatory potential is supported by studies on related pyrazoles that act as COX-2 inhibitors, which are crucial in managing pain and inflammation . This activity suggests that this compound may also provide therapeutic benefits in inflammatory conditions.
Anticancer Activity
Recent findings show that pyrazole derivatives can exhibit anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor growth . The structural features of this compound may contribute to its ability to target cancer cells selectively.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3,5-Dimethylpyrazole | Two methyl groups on pyrazole | Antimicrobial | Lacks morpholine; simpler structure |
| 1-Methylpyrazole | Methyl substitution on nitrogen | CNS effects | No aldehyde; different activity profile |
| Pyrazolecarboxaldehyde | Carboxaldehyde group | Antiproliferative | Lacks morpholine; broader reactivity |
| Morpholine-substituted pyrazoles | Morpholine ring present | Neuroactive properties | Unique combination of functionalities |
The presence of both a morpholine ring and an isopropyl side chain in this compound enhances its biological activity compared to its analogs.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be developed into effective antibiotics .
- Anti-inflammatory Research : Research focused on COX inhibitors showed that certain pyrazoles can reduce inflammation markers significantly in animal models, indicating potential for treating inflammatory diseases .
- Anticancer Evaluation : In vitro studies have shown that specific pyrazole derivatives can induce apoptosis in cancer cell lines, providing a basis for further development as anticancer agents .
Propiedades
IUPAC Name |
3-methyl-1-(2-methylpropyl)-5-morpholin-4-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)8-16-13(12(9-17)11(3)14-16)15-4-6-18-7-5-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFPBDRHKJHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














